4-(6-Bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1 -carboxylic acid tert-butyl ester
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Overview
Description
4-(6-Bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1 -carboxylic acid tert-butyl ester is a complex organic compound that features a pyridine ring substituted with a bromine atom and a methoxycarbonyl group, linked to a piperazine ring which is further substituted with a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1 -carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Pyridine Intermediate: The pyridine ring is first brominated and then esterified to introduce the methoxycarbonyl group.
Piperazine Coupling: The brominated pyridine intermediate is then coupled with piperazine under basic conditions.
Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.
Reduction: Reduction reactions can target the bromine atom or the ester groups.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Substitution: Products vary depending on the nucleophile used, such as substituted pyridines.
Scientific Research Applications
4-(6-Bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1 -carboxylic acid tert-butyl ester has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-(6-Bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1 -carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-Chloro-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
- 4-(6-Fluoro-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness
The presence of the bromine atom in 4-(6-Bromo-4-methoxycarbonyl-pyridin-2-yl)-piperazine-1 -carboxylic acid tert-butyl ester imparts unique reactivity and binding properties compared to its chloro and fluoro analogs. This makes it particularly valuable in medicinal chemistry for the development of novel therapeutic agents.
Properties
IUPAC Name |
tert-butyl 4-(6-bromo-4-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O4/c1-16(2,3)24-15(22)20-7-5-19(6-8-20)13-10-11(14(21)23-4)9-12(17)18-13/h9-10H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMRMGRUKQLJIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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